

An In-depth Technical Guide to m-PEG20-alcohol

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Compound of Interest		
Compound Name:	m-PEG20-alcohol	
Cat. No.:	B3079038	Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount to innovation and success. This guide provides a detailed overview of **m-PEG20-alcohol**, a methoxy-terminated polyethylene glycol derivative, focusing on its core properties and applications, particularly in the burgeoning field of targeted protein degradation.

Core Properties of m-PEG20-alcohol

m-PEG20-alcohol, where '20' denotes the number of ethylene glycol units, is a monodisperse polyethylene glycol (PEG) derivative. Its defined chain length ensures uniformity in applications, a critical factor in the synthesis of highly specific molecules like Proteolysis Targeting Chimeras (PROTACs). The terminal methoxy group provides stability by preventing unwanted reactions, while the hydroxyl group offers a reactive site for conjugation.

Property	Value	Reference
Molecular Weight	913.09 g/mol	[1][2]
Chemical Formula	C41H84O21	[1][2]
CAS Number	1059605-06-9	[2]
Purity	>96%	

Application in PROTAC Synthesis



m-PEG20-alcohol is a frequently utilized linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in dictating the molecule's solubility, cell permeability, and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).

Representative Experimental Protocol: Synthesis of a PROTAC using m-PEG20-alcohol

This protocol describes a representative two-step synthesis of a PROTAC, where **m-PEG20-alcohol** is first activated and then sequentially conjugated to an E3 ligase ligand and a target protein ligand.

Step 1: Activation of **m-PEG20-alcohol** (Tosylation)

- Dissolve m-PEG20-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
- To this solution, add triethylamine (TEA) (1.5 equivalents).
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir overnight under an inert nitrogen atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated m-PEG20 linker (m-PEG20-OTs).

Step 2: Sequential Conjugation to Ligands



- · Conjugation to E3 Ligase Ligand:
 - Dissolve the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.0 equivalent) and m-PEG20-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.
 - Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
 - Stir the reaction at 60°C overnight under a nitrogen atmosphere.
 - Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
 - Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC)
 to obtain the E3 ligase ligand-linker conjugate.
- · Conjugation to Target Protein Ligand:
 - This step assumes the target protein ligand has a carboxylic acid for coupling.
 - Dissolve the target protein ligand (1.0 equivalent), the purified E3 ligase ligand-PEG20 conjugate (1.0 equivalent), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) in anhydrous DMF to a concentration of 0.1 M.
 - Add DIPEA (3.0 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature overnight under a nitrogen atmosphere.
 - Monitor the reaction progress by LC-MS.
 - Purify the final PROTAC molecule using preparative HPLC.

Characterization

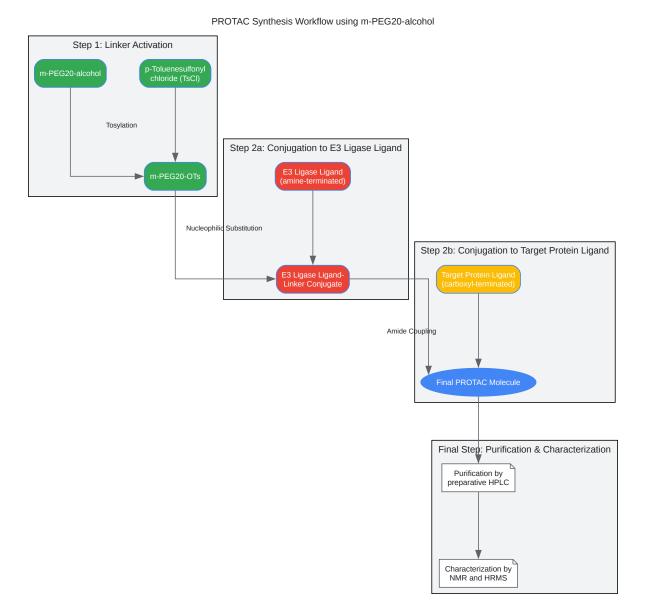


The final PROTAC product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. For NMR analysis of PEG-containing molecules, deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent as it can provide a distinct hydroxyl proton signal, which is useful for monitoring the success of conjugation reactions.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule utilizing **m-PEG20-alcohol** as a linker.





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Caption: Workflow for PROTAC synthesis using m-PEG20-alcohol.



Signaling Pathway of PROTAC Action

The synthesized PROTAC molecule mediates the degradation of a target protein through the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.

> Target Protein **PROTAC** E3 Ubiquitin Ligase (POI) **Ternary Complex** Ubiquitin (POI-PROTAC-E3) Ubiquitination Polyubiquitinated Target Protein 26S Proteasome Protein Degradation

General Mechanism of PROTAC-Mediated Protein Degradation

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Caption: PROTAC-mediated protein degradation pathway.

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